1-Oxido-3-phenylquinolin-1-ium
Description
Properties
IUPAC Name |
1-oxido-3-phenylquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSNCSCROOHIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3[N+](=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296460 | |
| Record name | 1-oxido-3-phenylquinolin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25308-72-9 | |
| Record name | QUINOLINE, 1-OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-oxido-3-phenylquinolin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Quinoline N Oxides
Pericyclic Reactions of Quinoline (B57606) N-Oxides
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of modern organic synthesis. rsc.org Quinoline N-oxides, owing to their electronic and structural features, are capable of participating in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements. These reactions offer powerful methods for the construction of complex heterocyclic frameworks.
1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. acs.orgwikipedia.org This reaction is a highly efficient method for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.org
Quinoline N-oxides, including 1-Oxido-3-phenylquinolin-1-ium, can function as 1,3-dipoles in cycloaddition reactions. The 1,3-dipolar character arises from the resonance structures of the N-oxide functional group, which delocalizes the positive charge on the nitrogen to the C2 and C4 positions of the quinoline ring, while the negative charge resides on the oxygen atom. thieme-connect.de
Theoretical Evidence:
Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and reactivity of quinoline N-oxides. rsc.orgnih.govmdpi.com These studies support the 1,3-dipolar nature of the molecule, showing a significant charge separation between the oxygen atom and the nitrogen-containing ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels calculated through DFT methods help in rationalizing the reactivity of these compounds as 1,3-dipoles in cycloaddition reactions. rsc.org For instance, theoretical studies on similar heterocyclic N-oxides have shown that the N-oxide moiety acts as an 'aldonitrone-like' 1,3-dipole. mdpi.comresearchgate.net
Experimental Evidence:
Experimental evidence for the 1,3-dipolar character of this compound is provided by its reactivity in cycloaddition reactions and spectroscopic data. The 1H and 13C NMR spectra of 3-phenylquinoline (B3031154) N-oxide show characteristic shifts that are consistent with the proposed electronic distribution.
Interactive Table 1: 1H and 13C NMR Data for 3-Phenylquinoline N-oxide in CDCl3
| Atom | 1H NMR (ppm) | 13C NMR (ppm) |
| 2 | 8.83 (d, J = 1.4 Hz) | 135.0 |
| 4 | - | 123.4 |
| 5 | - | 129.1 |
| 6 | 7.61-7.70 (m) | 128.9 |
| 7 | 7.74 (ddd, J = 8.5, 7.0, 1.2 Hz) | 130.1 |
| 8 | 8.74 (d, J = 8.7 Hz) | 119.7 |
| 4a | - | 128.3 |
| 8a | - | 140.3 |
| 1' | - | 135.9 |
| 2'/6' | 7.91 (d, J = 8.9 Hz) | 129.3 |
| 3'/5' | 7.48-7.55 (m) | 130.3 |
| 4' | 7.43-7.48 (m) | 127.0 |
The reaction of this compound with various dipolarophiles, such as alkenes and alkynes, leads to the formation of isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives, respectively. The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors. wikipedia.org
The regioselectivity of the cycloaddition can often be predicted by considering the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. wikipedia.org Generally, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) energy gap. For electron-deficient dipolarophiles, the reaction proceeds via a normal electron demand pathway.
The stereoselectivity of the reaction is also a critical aspect, particularly when new stereocenters are formed. The cycloaddition is typically a concerted, suprafacial process, meaning that the stereochemistry of the dipolarophile is retained in the product.
Interactive Table 2: Regio- and Stereoselectivity in the 1,3-Dipolar Cycloaddition of this compound with Representative Dipolarophiles
| Dipolarophile | Structure | Major Regioisomer | Stereoselectivity | Product Type |
| Styrene | Ph-CH=CH2 | 5-Phenylisoxazolidine | High | Isoxazolidine |
| Methyl Acrylate | CH2=CH-CO2Me | 4-Methoxycarbonylisoxazolidine | High | Isoxazolidine |
| Phenylacetylene | Ph-C≡CH | 5-Phenylisoxazole | N/A | Isoxazole |
| Dimethyl acetylenedicarboxylate (B1228247) | MeO2C-C≡C-CO2Me | 4,5-Dimethoxycarbonylisoxazole | N/A | Isoxazole |
In certain cases, the initial 1,3-dipolar cycloaddition product can undergo subsequent transformations in a tandem or cascade sequence. A notable example is the tandem [3+2] cycloaddition/ring-opening/O-arylation reaction of quinoline N-oxides with ynones. rsc.org This process allows for the efficient synthesis of complex heterocyclic structures, such as 3-(2-quinolyl)chromones, under transition-metal- and additive-free conditions. rsc.org While specific studies on this compound in this exact tandem reaction are not extensively documented, the general mechanism suggests its applicability. The reaction likely proceeds through the initial formation of a cycloadduct, which then undergoes ring-opening facilitated by the cleavage of the weak N-O bond, followed by an intramolecular O-arylation to yield the final product.
Another related tandem process involves an intramolecular Michael addition of an oxime to an alkene, generating a cyclic nitrone which can then participate in a 1,3-dipolar cycloaddition. rsc.org
Quinolinium N-ylides are another class of reactive intermediates that can be generated from quinoline derivatives and participate in cycloaddition reactions. thieme-connect.combohrium.comnih.gov These ylides are typically formed by the deprotonation of N-alkylquinolinium salts. nih.gov The reaction of these ylides with electron-deficient alkenes or alkynes provides a powerful method for the synthesis of pyrrolo[1,2-a]quinolines. thieme-connect.combohrium.comnih.gov
The formation of quinolinium N-ylides can be conceptually linked to quinoline N-oxides. While not a direct conversion, the N-oxide can be a precursor to quinolinium salts through various synthetic transformations. The subsequent deprotonation generates the ylide, which then acts as a 1,3-dipole in cycloaddition reactions. The mechanism of the cycloaddition of quinolinium N-ylides is often described as a formal [3+2] cycloaddition, although stepwise pathways involving conjugate addition followed by cyclization have also been proposed. nih.gov
Sigmatropic rearrangements are pericyclic reactions in which a sigma bond migrates across a conjugated pi-electron system. libretexts.org A well-known example is the nih.govnih.gov-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements. imperial.ac.uk
Quinoline N-oxides can undergo sigmatropic rearrangements under certain conditions. A notable example is the Claisen-type nih.govnih.gov-sigmatropic rearrangement observed when quinoline N-oxides are treated with acetic anhydride (B1165640). lew.roresearchgate.net This reaction leads to the formation of 2-acetoxymethyl quinoline derivatives. The proposed mechanism involves the initial formation of an adduct between the N-oxide and acetic anhydride, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the final product. lew.ro This reaction has been shown to be efficient under both conventional heating and microwave irradiation. lew.roresearchgate.net Although this specific rearrangement has been reported for other substituted quinoline N-oxides, its application to this compound would be expected to follow a similar mechanistic pathway.
Other types of sigmatropic rearrangements, such as bohrium.comnih.gov-sigmatropic rearrangements of N-oxides, have also been studied, and their direction can be controlled by factors like the solvent. nih.gov
1,3-Dipolar Cycloaddition Reactions
Tandem 1,3-Dipolar Cycloaddition and N-O Single Bond Insertion Processes
Photochemical Transformations and Rearrangements of Quinoline N-Oxides
The photochemistry of quinoline N-oxides is a rich field characterized by several competing reaction pathways, including deoxygenation, rearrangement to carbostyrils (quinolin-2-ones), and the formation of benz[d] mdpi.comacs.orgoxazepines. nih.govscispace.com The photolysis of 3- and 4-phenylquinoline (B1297854) N-oxide has been studied in various solvents to understand the influence of both substituents and the reaction medium on the outcomes. scispace.com
Irradiation of quinoline N-oxides with a light source, such as a mercury lamp, can initiate these transformations. nih.gov For instance, irradiating 3-phenylquinoline N-oxide in an ethanolic solution leads to a nearly quantitative rearrangement to 3-phenylcarbostyril. scispace.com The prevailing mechanistic hypothesis for many of these rearrangements involves the initial formation of a highly strained oxaziridine (B8769555) intermediate. scispace.com However, the direct isolation of these oxaziridines has been challenging due to their thermal instability, leading to suggestions that they might exist only as transient species or short-lived intermediates. scispace.comwur.nl
The specific pathway followed is highly dependent on reaction conditions. For example, the choice of light source can affect the product distribution. nih.gov Recent studies using 390-nm LED photolysis of quinoline N-oxides have allowed for the formation of the corresponding benzoxazepine in high yield, which can be unstable and prone to decomposition. nih.gov These benzoxazepine intermediates are significant as they can undergo further acid-promoted rearrangement. The addition of an acid, such as trifluoroacetic acid, to the crude photolysate containing the benzoxazepine smoothly facilitates a rearrangement to yield N-acylindoles. nih.gov A novel photochemical rearrangement observed for 4-phenylquinoline N-oxide, yielding 3-phenyl-2-indolecarboxaldehyde, is thought to proceed through a nitrene intermediate. scispace.com
| Photochemical Reaction | Product(s) | Key Mechanistic Feature |
| Irradiation of 3-phenylquinoline N-oxide | 3-Phenylcarbostyril | Rearrangement, likely via an oxaziridine intermediate. scispace.com |
| LED photolysis of quinoline N-oxides | Benzoxazepines | Formation of a seven-membered ring intermediate. nih.gov |
| Acid-promoted reaction of benzoxazepines | N-Acylindoles | Rearrangement of the initial photoproduct. nih.gov |
| Photolysis of 4-phenylquinoline N-oxide | 3-Phenyl-2-indolecarboxaldehyde | Proposed to involve a nitrene intermediate. scispace.com |
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis offers a powerful toolkit for the selective functionalization of quinoline N-oxides at various positions. The N-oxide group often serves as a directing group, enabling C-H activation at positions that are otherwise difficult to access.
Copper-Catalyzed Pathways (e.g., Dehydrogenative C-N Coupling, Electrophilic Amination)
Copper catalysts have proven to be highly effective for the amination of quinoline N-oxides. A notable example is the direct amination via a copper-catalyzed dehydrogenative C-N coupling with aliphatic secondary amines. acs.orgnih.govresearchgate.net This method is particularly efficient and environmentally friendly as it can proceed without the need for ligands, additives, bases, or external oxidants, using air as the oxidant. mdpi.comnih.gov In a typical reaction, quinoline N-oxide reacts with an excess of an amine like piperidine (B6355638) in the presence of a copper(I) catalyst (e.g., CuI) in toluene (B28343) at a mild temperature of 50 °C to afford the C2-aminated product in high yield. mdpi.com
Another copper-catalyzed approach is the electrophilic amination of quinoline N-oxides. mdpi.com This reaction utilizes an electrophilic amination reagent such as O-benzoyl hydroxylamine. The optimal conditions often involve a copper(II) catalyst, like Cu(OAc)₂, in conjunction with a silver carbonate additive in a solvent like tert-butanol (B103910) at 80 °C. mdpi.com Copper-catalyzed C2-sulfoximination has also been reported, proceeding via a dual C-H/N-H dehydrogenative coupling. mdpi.com Furthermore, copper-catalyzed reactions with formamides can lead to either carbamoylation or amination at the C2 position, depending on the substitution pattern of the formamide. rsc.org
| Reaction | Catalyst System | Reagents | Product |
| Dehydrogenative C-N Coupling | CuI | Aliphatic secondary amines | 2-Aminoquinolines mdpi.comnih.gov |
| Electrophilic Amination | Cu(OAc)₂ / Ag₂CO₃ | O-benzoyl hydroxylamine | C2-aminated quinoline N-oxide mdpi.com |
| Carbamoylation/Amination | Copper catalyst | Formamides | 2-Carbamoyl or 2-Amino quinolines rsc.org |
Gold-Catalyzed Pathways (e.g., Oxidative Reactions with Thioalkynes, C3-H Functionalization)
Gold catalysts enable unique oxidative transformations of quinoline N-oxides, particularly in reactions with thioalkynes. acs.orgacs.org Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of these reactions. acs.org For the gold-catalyzed oxidative rearrangement of thioalkynes with quinoline N-oxides, two competitive pathways, Cα-oxidation and Cβ-oxidation, have been studied, with the Cβ-oxidative process being slightly more favorable. acs.org These reactions can lead to the formation of α-oxo gold carbene intermediates, which are key to the subsequent transformations. researchgate.net
One significant application is the oxidative alkenylation of propargyl aryl thioethers with quinoline N-oxides, which yields 3-hydroxy-1-alkylidene phenylthiopropan-2-ones. acs.orgresearchgate.net The mechanism is proposed to involve the formation of a four-membered sulfonium (B1226848) ring, which is then opened by a second molecule of the N-oxide to generate a gold enolate, ultimately leading to the alkenylation product. acs.orgresearchgate.net Gold catalysts have also been used for oxidative cycloalkenations of alkynes with quinoline N-oxides to produce complex heterocyclic structures like 4-alkylidenechroman-2-ones. rsc.org
| Reaction | Catalyst | Reagents | Key Intermediate | Product |
| Oxidative Rearrangement | Gold catalyst | Thioalkynes | Gold-bound ketene (B1206846) acs.orgresearchgate.net | 2-Phenylthio acetic acid methyl ester acs.org |
| Oxidative Alkenylation | Gold catalyst | Propargyl aryl thioethers | α-Oxo gold carbene, Sulfonium ring acs.orgresearchgate.net | 3-Hydroxy-1-alkylidene phenylthiopropan-2-one acs.orgresearchgate.net |
| Oxidative Cycloalkenation | Gold catalyst | Phenyl propargyl ethers | α-Oxo gold carbene, Gold enolate rsc.org | 4-Alkylidenechroman-2-ones rsc.org |
Rhodium-Catalyzed Pathways (e.g., C(sp²)-H Olefination)
Rhodium catalysts are particularly useful for the regioselective C-H functionalization at the C8 position of quinoline N-oxides, a position that is often less reactive in other metal-catalyzed systems. mdpi.com A rhodium/O₂ catalytic system has been developed for the distal C(sp²)-H olefination of quinoline N-oxides with both activated and unactivated olefins. acs.org This method uses molecular oxygen as a clean and economical oxidant. acs.org The reaction demonstrates a broad substrate scope, and even 2-substituted quinoline N-oxides provide good yields of the C8-olefinated products. acs.org
Mechanistic studies, including kinetic isotope effects and deuterium-labeling experiments, have been performed to elucidate the reaction pathway. acs.org Furthermore, rhodium(III)-catalyzed remote C8-alkylation of quinoline N-oxides with olefins has been achieved, where the N-oxide acts as a traceless directing group. researchgate.net The reaction is believed to proceed through a C8-olefinated quinoline intermediate, which is then reduced to the final alkylated product. researchgate.net
| Reaction | Catalyst System | Reagents | Position of Functionalization | Product |
| C-H Olefination | Rhodium / O₂ | Activated/Unactivated Olefins | C8 | C8-Olefinated Quinoline N-Oxides acs.orgconferenceproceedings.international |
| C-H Alkylation | [Cp*RhCl]₂ / AgBF₄ | Olefins | C8 | C8-Alkylated Quinolines researchgate.net |
Palladium-Catalyzed Reaction Cascades
Palladium catalysis is widely used for C-H functionalization, but its application to quinoline N-oxides has led to interesting and sometimes unexpected selectivity. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2 selective, a method for C-H arylation with high selectivity for the C8 position has been developed. acs.orgnih.gov This unusual site selectivity is achieved under specific conditions, and the reaction has a broad scope with respect to both quinoline N-oxides and iodoarenes. acs.orgnih.gov Mechanistic and DFT computational studies have shed light on the electronic, steric, and solvation effects that govern this site selectivity. acs.org A novel palladium-catalyzed oxidative C8-H homocoupling reaction of quinoline N-oxides has also been reported. rsc.org
In addition to direct C-H functionalization, palladium catalysts are employed in reaction cascades. For instance, a palladium-catalyzed alkenylation method for quinoline N-oxides with acrylates has been developed that operates under external-oxidant-free conditions, with the N-oxide moiety serving as both a directing group and an internal oxidant. mdpi.com Palladium-catalyzed cascade reactions starting from other precursors can also lead to quinoline structures. For example, 2-alkoxyquinolines can be synthesized from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols in a single transformation. mdpi.com Other cascade reactions can produce quinolinone derivatives from simple anilines. acs.orgresearchgate.net
| Reaction | Catalyst System | Reagents | Selectivity/Product |
| C-H Arylation | Palladium catalyst | Iodoarenes | C8-Arylated Quinoline N-Oxides acs.orgnih.gov |
| C-H Alkenylation | Pd(OAc)₂ | Acrylates | C2-Alkenylated Quinolines mdpi.com |
| Oxidative C-H Homocoupling | Palladium catalyst | - | 8,8′-Biquinolyl N,N′-dioxides rsc.org |
| Cascade Synthesis | Palladium catalyst | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | 2-Alkoxy-4-alkenyl quinolines mdpi.com |
Skeletal Editing and Rearrangement Mechanisms
Skeletal editing has emerged as a powerful strategy for the structural diversification of core molecular frameworks. Quinoline N-oxides serve as versatile substrates for such transformations, allowing for the conversion of the quinoline skeleton into other valuable ring systems. chinesechemsoc.orgchinesechemsoc.orgnih.govbioengineer.org
A remarkable example is the nitrogen-to-carbon single-atom swap in pyridine (B92270) and quinoline N-oxides. chinesechemsoc.orgchinesechemsoc.org This reaction, conducted with a sulfoxide (B87167) under basic conditions, transforms the quinoline N-oxide into a naphthalene (B1677914) derivative. chinesechemsoc.org For instance, 3-methylquinoline (B29099) N-oxide shows good compatibility with this reaction. chinesechemsoc.org Mechanistic studies suggest a process involving nucleophilic addition of a methysulfinyl carbanion to the C2 position of the N-oxide, followed by ring-opening, deprotonation, intramolecular nucleophilic addition, and eventual aromatization. chinesechemsoc.org In this transformation, the N-O motif of the quinoline N-oxide is ultimately removed as a nitrite (B80452) ion (NO₂⁻), while a C-H motif from the sulfoxide is incorporated into the new aromatic ring. chinesechemsoc.org
Another significant rearrangement is the ring contraction of quinoline N-oxides to form indoles. d-nb.info This process involves the deletion of a carbon atom from the quinoline ring system. d-nb.info A generalized and optimized method for this transformation involves the selective photolysis of quinoline N-oxides to form benzoxazepine intermediates, which then undergo an acid-promoted rearrangement to afford N-acylindoles. nih.gov
Furthermore, tunable skeletal editing of quinolines can be achieved through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides, dialkyl acetylenedicarboxylates, and water. nih.govbioengineer.org This one-pot procedure converts the quinoline N-oxides into unique 2-substituted indolines. These indolines are versatile intermediates that can be further transformed into indoles, 2-alkenylanilines, or isoquinolinones depending on the subsequent reaction conditions (acid-promoted fragmentation, base-facilitated ring-opening, or oxidative cyclization, respectively). nih.gov
| Transformation | Reagents/Conditions | Product Core Structure | Key Mechanistic Step |
| Nitrogen-to-Carbon Swap | Sulfoxide, LiHMDS, 110 °C | Naphthalene | Nucleophilic addition, dearomatization, aromatization chinesechemsoc.orgchinesechemsoc.org |
| Ring Contraction | 390-nm LED photolysis, then acid | Indole (N-acylindole) | Photochemical rearrangement to benzoxazepine, then acid-promoted rearrangement nih.govd-nb.info |
| Tunable Skeletal Editing | Dialkyl acetylenedicarboxylates, H₂O, Brønsted acid | Indoline (B122111), Indole, 2-Alkenylaniline, Isoquinolinone | Cyclization and sequential rearrangements nih.govbioengineer.org |
Cyclizative Sequential Rearrangements
The skeletal editing of quinoline frameworks can be achieved through Brønsted acid-catalyzed multicomponent reactions involving quinoline N-oxides, such as this compound. nih.gov These reactions, which also utilize dialkyl acetylenedicarboxylates and water, provide a pathway to generate diverse nitrogen-containing heterocycles and linear compounds. nih.gov This methodology is valuable for the rapid diversification of core ring structures. nih.gov
The process begins with a one-pot procedure where the quinoline N-oxide undergoes cyclization followed by a series of sequential rearrangements. nih.gov This leads to the formation of unique 2-substituted indolines. These intermediates are versatile and can be directed towards different products based on the reaction conditions. For instance:
Acid-promoted fragmentation of the indoline intermediate yields indoles. nih.gov
Base-facilitated ring-opening results in the formation of 2-alkenylanilines. nih.gov
Oxidative cyclization can produce isoquinolinones. nih.gov
Furthermore, this strategy has been extended to catalytic asymmetric skeletal editing of quinolines, which allows for the synthesis of enantioenriched benzazepines that feature quaternary stereocenters. nih.gov The applicability of this method has also been demonstrated in the late-stage skeletal modification of quinoline cores within existing drug molecules. nih.gov
Nitrogen-to-Carbon Single Atom Swap Transformations
A significant advance in the skeletal editing of azaarenes is the direct nitrogen-to-carbon single atom swap. chinesechemsoc.orgchinesechemsoc.org This transformation has been successfully applied to quinoline N-oxides, offering a powerful strategy for creating structurally novel compounds. chinesechemsoc.orgchinesechemsoc.org
One general method involves the reaction of a quinoline N-oxide with a sulfoxide, such as dimethyl sulfoxide (DMSO), under basic conditions. chinesechemsoc.orgchinesechemsoc.org This one-step process precisely swaps the N–O motif of the quinoline N-oxide for a C–H motif derived from the sulfoxide, resulting in the formation of a benzene (B151609) ring system (e.g., converting a quinoline N-oxide to a naphthalene derivative). chinesechemsoc.orgchinesechemsoc.org Mechanistic studies have revealed that this transformation involves dearomatization and subsequent aromatization processes. chinesechemsoc.orgchinesechemsoc.org During the reaction, the N–O group is eliminated and released as a nitrite ion (NO₂⁻). chinesechemsoc.orgchinesechemsoc.org
This nitrogen-to-carbon swap represents a "point mutation" that allows for the precise alteration of the heterocyclic core with good functional group tolerance. chemrxiv.org The use of sulfoxide-derived anions as the carbon source is a key feature of this methodology. chemrxiv.org The direct editing of the azaarene core is particularly challenging due to the high stability of the C–N bonds within the skeleton. chinesechemsoc.org This atom swap strategy circumvents the need for a multi-step de novo synthesis to achieve such structural changes. chinesechemsoc.org
Table 1. Research Findings on N-to-C Atom Swap in Quinoline N-Oxides
| Reactants | Reagents | Key Transformation | Product Type | Ref |
|---|---|---|---|---|
| Quinoline N-Oxide | Sulfoxide, Base | N–O motif is swapped for a C–H motif | Naphthalene derivative | chinesechemsoc.orgchinesechemsoc.org |
Reactivity and Transformations of 1 Oxido 3 Phenylquinolin 1 Ium and Substituted Quinoline N Oxides
Nucleophilic and Electrophilic Reactivity of the N-Oxide Moiety
The N-oxide group is a 1,2-dipole, characterized by a positively charged nitrogen atom and a negatively charged oxygen atom (N⁺-O⁻). thieme-connect.de This inherent polarity endows the moiety with dual reactivity, allowing it to act as both a nucleophile and an electrophile, and to activate the quinoline (B57606) ring for various transformations.
The negatively charged oxygen atom is nucleophilic and can react with electrophiles. thieme-connect.de More significantly, this oxygen atom can act as a built-in directing group for C-H functionalization reactions, particularly at the C8 position, due to the spatial proximity and the potential for forming stable cyclometalated intermediates. acs.org
Conversely, the electron-withdrawing nature of the N⁺-O⁻ group renders the quinoline ring electron-deficient, particularly at the C2 and C4 positions. This electronic effect makes these positions susceptible to nucleophilic attack. researchgate.net Delocalization of the negative charge from the oxygen into the aromatic system further enhances the nucleophilic character of the C2 and C4 carbons, making them reactive towards electrophiles as well. thieme-connect.de
Furthermore, the N-oxide functionality can participate in pericyclic reactions. As a 1,3-dipolar species, it can undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes, leading to the formation of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing complex molecular architectures. organic-chemistry.orgwikipedia.org
Site-Selective Functionalization of the Quinoline Ring System
The N-oxide group is a powerful tool for directing the site-selective functionalization of the quinoline ring, a significant challenge given the multiple C-H bonds present. researchgate.net Transition-metal-catalyzed C-H activation has emerged as the most attractive strategy for achieving this selectivity. mdpi.com
C2-Functionalization: The C2 position is electronically activated by the N-oxide group and is a common site for functionalization. mdpi.com
Arylation: Palladium-catalyzed C2 arylation with aryl bromides proceeds in good yields, and the N-oxide can be subsequently removed. mdpi.com
Alkylation: Direct alkylation at the C2 position can be achieved with ethers via a palladium-catalyzed dual C-H bond activation. mdpi.com Copper-catalyzed methods using donor-acceptor cyclopropanes can install a tertiary alkyl motif. acs.org
Amination: Copper-catalyzed C2-amination using secondary amines has been developed, tolerating various functional groups on the quinoline N-oxide. mdpi.com
Heteroarylation: Palladium-catalyzed decarboxylative coupling with heteroaryl carboxylic acids provides access to C2-heteroarylated quinoline N-oxides. mdpi.com A metal-free deoxygenative C2-heteroarylation has also been achieved using N-sulfonyl-1,2,3-triazoles. nih.govbeilstein-journals.org
C8-Functionalization: While C2 functionalization is common, the N-oxide oxygen can act as a directing group to steer reactions to the C8 position, which is sterically accessible. acs.org
Arylation: Palladium catalysis can achieve highly selective C8 arylation with iodoarenes, a selectivity that is unusual for palladium, which typically favors the C2 position. utrgv.edunih.gov
Amidation and Iodination: Iridium- and rhodium-based catalysts have been used for C8 amidation with sulfonyl azides and C8-selective iodination, respectively. nih.gov
C3-Functionalization: Direct C3 functionalization is less common due to the inherent electronic properties of the quinoline ring. However, recent advances using gold catalysis have enabled the highly selective C3-H functionalization of quinoline N-oxides with nucleophiles like indoles and anilines. researchgate.net
Oxidative Coupling and Deoxygenation Reactions
Oxidative Coupling: Quinoline N-oxides are excellent substrates for oxidative coupling reactions, where the N-oxide often acts as an internal oxidant, though external oxidants are also frequently used. mdpi.com
Homocoupling: A palladium-catalyzed oxidative C8-H homocoupling reaction has been developed to produce 8,8'-biquinolyl N,N'-dioxides, which are valuable precursors to functionalized biquinolyls. nih.gov
Cross-Coupling: Palladium-catalyzed oxidative cross-coupling between quinoline N-oxide and various heteroarenes, such as indoles and thiazoles, has been achieved, typically leading to C2-functionalization. mdpi.com A metal-free regioselective cross-coupling with boronic acids, representing an application of the Petasis reaction, has also been reported. nih.gov
Deoxygenation Reactions: The removal of the N-oxide oxygen is a crucial final step in many synthetic sequences to restore the parent quinoline architecture. This transformation can be accomplished using a variety of reagents and conditions.
Classical Reagents: Traditional methods often employ phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). Thionyl chloride can also be used, sometimes leading to concurrent chlorination at the C2 position. acs.org
Modern Methods: More recent developments focus on milder and more environmentally friendly protocols. These include systems like indium with pivaloyl chloride, which operates at room temperature with high yields. organic-chemistry.org Electrochemical methods offer a reagent-free alternative, proceeding efficiently in aqueous solution without transition-metal catalysts. thieme-connect.com Furthermore, visible-light-mediated photocatalysis, using organocatalysts or Hantzsch esters as mild reducing agents, provides a highly chemoselective and scalable method for deoxygenation. researchgate.netacs.orgorganic-chemistry.org
The following table summarizes selected deoxygenation methods for quinoline N-oxides:
| Reagent/System | Conditions | Product | Yield (%) | Reference |
| Indium / Pivaloyl Chloride | CH₂Cl₂, rt | Quinoline | 94 | organic-chemistry.org |
| Electrochemical | MeCN/H₂O, 80°C, 10 mA | Quinoline | High | thieme-connect.com |
| Visible Light / Photocatalyst | Blue LED, rt | Quinoline | High | researchgate.net |
| Pd/C / HCOOH·NH₃ | MeOH, rt | 2-Arylquinoline | High | mdpi.com |
| SOCl₂ | - | 2-Chloro-8-arylquinoline | 68-72 | acs.org |
Theoretical and Computational Studies of Quinoline N Oxides
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic makeup of quinoline (B57606) N-oxides. researchgate.net These calculations help in understanding the distribution of electrons within the molecule and predicting its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for its lowest electronic excitation. schrodinger.comchemaxon.com A smaller gap generally suggests higher reactivity. researchgate.net
Table 1: Illustrative Frontier Orbital Energies for Related Quinoline Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| (DPQ)₂Ir(pic-N-O) Complex | -5.5 | -3.2 | 2.3 | DFT/B3LYP researchgate.net |
| (CPQ)₂Ir(pic-N-O) Complex | -5.3 | -3.1 | 2.2 | DFT/B3LYP researchgate.net |
| 3-acetyl-6-chloro-2-methyl-4-phenylquinoline | -6.49 | -2.26 | 4.23 | DFT/B3LYP/6-311+G(d,p) researchgate.net |
This table presents data for iridium complexes containing phenylquinoline (PQ) ligands and a substituted phenylquinoline to illustrate typical computational results. DPQ is 2,4-diphenylquinoline (B373748) and CPQ is 9-ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. sci-hub.se These maps are invaluable for identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. sci-hub.seresearchgate.net Typically, red-colored areas on an MEP map indicate negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). researchgate.net
For quinoline N-oxides, the oxygen atom of the N-oxide group is an electron-rich center, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms and specific regions of the quinoline ring can be electron-deficient. researchgate.net In a computational study of quinoline N-oxide, Natural Bond Order (NBO) analysis revealed that the C8 atom is more electron-rich (more nucleophilic) than the C2 atom, which helps explain the regioselectivity observed in certain palladium-catalyzed reactions. acs.orgnih.gov MEP maps for related quinoline derivatives confirm that the nitrogen atom of the quinoline ring and attached electronegative atoms are often the most negative sites. mdpi.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (e.g., HOMO-LUMO Gap)
Computational Elucidation of Reaction Mechanisms
Computational methods are crucial for unraveling the step-by-step pathways of chemical reactions. By modeling intermediates and transition states, researchers can map out the entire reaction coordinate and calculate the energy changes involved. nih.gov
A key aspect of studying reaction mechanisms is the identification of transition states (TS) and the calculation of their energy barriers (activation energies). The transition state is the highest energy point along the reaction pathway, and its energy determines the reaction rate. chemrxiv.org DFT calculations are frequently used to locate transition state structures and compute their corresponding energies. acs.org
For instance, the photolysis of 3-phenylquinoline (B3031154) N-oxide in different solvents yields different products, suggesting a mechanism that likely proceeds through an unstable oxaziridine (B8769555) intermediate. wur.nl Computational studies on similar photochemical rearrangements have successfully mapped the potential energy surfaces, identifying conical intersections and transition states that explain the observed product distributions. nih.govresearchgate.net
In the context of metal-catalyzed reactions, a detailed DFT study on the amidation of quinoline N-oxide elucidated the origin of C8 regioselectivity. The calculations showed that the apparent activation energy for amidation at the C8 position was significantly lower (26.6 kcal/mol) than at the C2 position (51.1 kcal/mol), making the C8 pathway kinetically favorable. acs.org This difference was attributed to the relative stability of the key amido insertion intermediates. acs.org
Table 2: Example of Calculated Activation Energies for Quinoline N-Oxide Reactions
| Reaction | Position | Apparent Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Ir(III)-catalyzed Amidation | C8 | 26.6 | DFT acs.org |
| C2 | 51.1 |
Reaction coordinate analysis involves plotting the energy of a system as it progresses from reactants to products, providing a visual representation of the mechanism. nih.gov This analysis is often complemented by Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). researchgate.net A significant KIE (typically kH/kD > 2) suggests that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. mdpi.com
Transition State Analysis and Energy Barrier Calculations
Prediction and Validation of Spectroscopic Data
Computational chemistry can accurately predict various spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra. These predictions are vital for confirming the structure of synthesized compounds and for interpreting experimental data. researchgate.netscielo.org.za
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). scielo.org.zamdpi.com The method calculates the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensities observed experimentally. rsc.org Good agreement between calculated and experimental spectra helps to assign the nature of the electronic transitions, such as π→π* or n→π* transitions. scielo.org.zarsc.org
Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used to compute NMR chemical shifts. scielo.org.za Recent advancements using graph neural networks and machine learning are also improving the accuracy of NMR predictions. chemaxon.comarxiv.org For 3-phenylquinoline N-oxide, experimental ¹H and ¹³C NMR data have been reported, providing a benchmark for such computational validation. rsc.org
Table 3: Reported Experimental NMR Data for 1-Oxido-3-phenylquinolin-1-ium
| Nucleus | Reported Chemical Shifts (ppm) in CDCl₃ rsc.org |
|---|---|
| ¹H NMR | 8.83, 8.74, 7.91, 7.74, 7.70–7.61, 7.55–7.48, 7.48–7.43 |
| ¹³C NMR | 140.3, 135.9, 135.0, 134.9, 130.3, 130.1, 129.3, 129.1, 128.9, 128.3, 127.0, 123.4, 119.7 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of NMR spectra are essential for verifying chemical structures and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable approach for calculating the magnetic shielding constants of ¹H and ¹³C nuclei. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide theoretical chemical shifts that can be compared with experimental data. For complex organic molecules, computational predictions are a key step in the unambiguous assignment of spectral peaks.
While specific computational studies providing calculated NMR shifts for this compound are not widely available in the literature, experimental data has been reported. A comparison with theoretical values for analogous structures helps in understanding the electronic effects of the N-oxide and phenyl groups. The electron-withdrawing nature of the N-oxide group typically deshields nearby protons, shifting their signals downfield.
Experimental NMR data for 3-Phenylquinoline N-oxide provides a benchmark for future computational work. dcu.ie
Table 1: Experimental ¹H NMR Chemical Shifts for 3-Phenylquinoline N-oxide Data recorded in CDCl₃ at 400 MHz. dcu.ie
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 8.83 | d | 1.4 |
| H4 | 8.74 | d | 8.7 |
| H5/H8 | 7.91 | d | 8.9 |
| H6/H7 | 7.74 | ddd | 8.5, 7.0, 1.2 |
| Phenyl H | 7.70-7.61 | m | |
| Phenyl H | 7.55-7.48 | m | |
| Phenyl H | 7.48-7.43 | m |
Table 2: Experimental ¹³C NMR Chemical Shifts for 3-Phenylquinoline N-oxide Data recorded in CDCl₃ at 100 MHz. dcu.ie
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C | 140.3 |
| C | 135.9 |
| C | 135.0 |
| C | 134.9 |
| C | 130.3 |
| C | 130.1 |
| C | 129.3 |
| C | 129.1 |
| C | 128.9 |
| C | 128.3 |
| C | 127.0 |
| C | 123.4 |
| C | 119.7 |
Vibrational Spectroscopy (FT-IR) Frequency Analysis
Computational vibrational analysis is a powerful technique for assigning the absorption bands observed in experimental Fourier-transform infrared (FT-IR) spectra. DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311+G(2d,p), are frequently employed to compute the harmonic vibrational frequencies of molecules. researchgate.netarxiv.org The calculated frequencies are often scaled using a wavenumber-linear scaling (WLS) method or a single scaling factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. acs.org
For this compound, the FT-IR spectrum would be characterized by several key vibrational modes:
C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region.
C=C and C=N stretching vibrations within the quinoline ring system, expected between 1400 cm⁻¹ and 1650 cm⁻¹.
The N-O stretching vibration , which is a hallmark of N-oxides, generally appears as a strong band in the 1200-1300 cm⁻¹ range.
Out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern on the aromatic rings, are found in the 700-900 cm⁻¹ region. beilstein-journals.org
Natural Bond Orbital (NBO) analysis can complement FT-IR studies by providing insights into intramolecular charge transfer and hyperconjugative interactions, which influence bond strengths and, consequently, vibrational frequencies. researchgate.net
Electronic Absorption (UV-Vis) Spectra Simulations
Time-dependent density functional theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. faccts.de By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths (f) that define the spectrum. nih.gov The choice of functional, such as PBE0 or CAM-B3LYP, and the inclusion of solvent effects via models like the Conductor-like Polarizable Continuum Model (CPCM) are crucial for obtaining results that correlate well with experimental measurements. case.edu
For aromatic N-oxides like this compound, the UV-Vis spectrum is typically dominated by:
π → π* transitions , which are high-intensity bands usually found in the UV region, arising from electron excitation within the extensive π-system of the quinoline and phenyl rings. researchgate.net
n → π* transitions , which are lower-intensity bands that can extend into the visible region. These involve the excitation of a non-bonding electron from the N-oxide oxygen atom into an anti-bonding π* orbital.
Computational studies on related iridium(III) complexes incorporating phenylquinoline ligands have used TD-DFT to predict that the lowest unoccupied molecular orbital (LUMO) is often localized on the quinoline portion of the ligand, which is critical for understanding the nature of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. beilstein-journals.org
Table 3: Representative Theoretical UV-Vis Data for a Related Iridium(III) Complex Illustrative TD-DFT calculation showing typical transitions. researchgate.net
| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Transition |
|---|---|---|---|
| S1 | 557.58 | 0.0027 | HOMO→LUMO (68.68%) |
| T1 | 573.23 | 0.0000 | HOMO→LUMO (66.10%) |
Analysis of Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a detailed discussion of the forces that would likely govern its supramolecular assembly. nih.gov
Hydrogen Bonding Networks and Their Impact on Molecular Packing
In the absence of classic hydrogen bond donors like -OH or -NH, the primary hydrogen bond acceptor in this compound is the potent N-oxide oxygen atom. This group can participate in weak C-H···O hydrogen bonds with aromatic protons from neighboring molecules. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal packing, often forming chains or layered structures. mdpi.com In the crystal structures of related N-oxides, intramolecular C-H···O bonds are also observed to consolidate the molecular conformation. mdpi.com
Hirshfeld Surface Analysis and Energy Framework Calculations
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.net This method maps the close contacts between a molecule and its neighbors, generating a unique 2D "fingerprint plot" that decomposes the interactions by type (e.g., H···H, C···H, O···H) and shows their relative contributions to the crystal packing. nih.gov
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal:
A large percentage of H···H contacts , typically comprising the largest portion of the surface due to the abundance of hydrogen atoms. researchgate.net
Significant C···H/H···C contacts , indicative of π-π and C-H···π interactions.
Distinctive "wings" in the fingerprint plot corresponding to O···H/H···O contacts , representing the C-H···O hydrogen bonds involving the N-oxide oxygen.
Advanced Applications of 1 Oxido 3 Phenylquinolin 1 Ium in Chemical Research
Utility as Catalytic Ligands or Co-Catalysts in Organic Transformations
The N-oxide functionality in 1-oxido-3-phenylquinolin-1-ium plays a pivotal role in its application in catalysis, where it can act as a directing group or participate directly in the catalytic cycle. This has been particularly exploited in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of substituents onto the quinoline (B57606) scaffold.
Research has demonstrated the utility of quinoline N-oxides as directing groups in palladium-catalyzed reactions. chemrxiv.org The oxygen atom of the N-oxide can coordinate to the metal center, bringing the catalyst into close proximity to specific C-H bonds and facilitating their activation. This strategy has been employed for the regioselective arylation of quinoline N-oxides. acs.orgacs.org For instance, palladium-catalyzed C8-selective arylation of quinoline N-oxides has been achieved with high yields. acs.org
Furthermore, copper-catalyzed reactions have also utilized quinoline N-oxides for the synthesis of 2-substituted nitrogenous heterocycles from Grignard reagents. nih.gov In some cases, the N-oxide group is not just a spectator ligand but is consumed and later regenerated or removed in the catalytic process. rsc.orgrsc.org
The catalytic activity is not limited to C-H functionalization. Molybdenum-based catalysts have been shown to be effective for the N-oxidation of quinolines, a process that can be influenced by the presence of co-catalysts like phosphoric acid. nih.gov
Table 1: Examples of Catalytic Transformations Involving Quinoline N-Oxides
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Ag₂O | C8-Arylation | Quinoline N-oxide | 8-Phenylquinoline N-oxide | 82 | acs.org |
| CuCl | C2-Alkylation | Quinoline N-oxide | 2-Isopropylquinoline | 53 | nih.gov |
| [RuCl₂(p-cymene)]₂ | C8-Arylation | Quinoline N-oxide | 8-Phenylquinoline | up to 90 | acs.org |
| MoO₃ / H₃PO₄ | N-Oxidation | Quinoline | Quinoline N-oxide | >90 | nih.gov |
Precursors and Building Blocks for the Synthesis of Complex Heterocyclic Compounds
This compound and related quinoline N-oxides serve as highly valuable precursors for the synthesis of a wide array of complex heterocyclic compounds. The N-oxide group activates the quinoline ring, facilitating nucleophilic substitution and other transformations that are difficult to achieve with the parent quinoline.
One of the most common applications is the synthesis of 2-functionalized quinolines. The N-oxide can be activated by various reagents, such as phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (B1165640), to promote the addition of nucleophiles at the C2 position. nih.gov This has been used to introduce amino, and sulfonyl groups, among others. preprints.orgorganic-chemistry.org For example, a metal-free intermolecular amidation of quinoline N-oxides with sulfonamides has been developed, providing N-(quinolin-2-yl)sulfonamides in good yields. organic-chemistry.org
The reactivity of the N-oxide also enables the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, quinoline N-oxides can be transformed into more complex scaffolds. For instance, they have been used in the synthesis of quinolin-2(1H)-ones and other fused quinoline derivatives. researchgate.netresearchgate.net A photochemical rearrangement of quinoline N-oxides can even lead to the formation of benzo chemrxiv.orgnih.govoxazepines, a less common heterocyclic family. reading.ac.uk The Vilsmeier-Haack reaction has also been employed with derivatives of 3-phenylquinoline (B3031154) to synthesize novel pyrazole-containing heterocycles. ijacskros.com
Table 2: Synthesis of Heterocyclic Compounds from Quinoline N-Oxides
| Reagents | Reaction Type | Product Type | Yield (%) | Reference |
| Arylsulfonamides, PhI(OAc)₂, PPh₃ | Intermolecular Amidation | N-(Quinolin-2-yl)sulfonamides | up to 97 | organic-chemistry.org |
| Sodium sulfinates, K₂S₂O₈ | Sulfonylation | 2-Sulfonylquinolines | Good to excellent | rsc.org |
| Alkenes, Pd(II) catalyst | [4+2] Benzannulation | Quinolinones | up to 98 | researchgate.net |
| UV light | Photochemical Rearrangement | Benzo chemrxiv.orgnih.govoxazepines | - | reading.ac.uk |
| Hydrazine hydrate, Vilsmeier-Haack reagent | Cyclization/Formylation | 1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde | 65 | ijacskros.com |
Scaffolds in Diversity-Oriented Synthesis for Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. chinesechemsoc.org this compound and its derivatives have emerged as valuable scaffolds in DOS due to the multiple reactive sites that can be selectively functionalized. chemrxiv.orgpreprints.org
The N-oxide group is a key enabler in this context, acting as a directing group for site-selective C-H functionalization. chemrxiv.org This allows for the iterative and controlled introduction of various substituents at different positions of the quinoline core, leading to a library of compounds with diverse substitution patterns. For example, a "programmed" 4-hydroxyquinoline (B1666331) was functionalized at four different positions, with the N-oxide directing decorations at C2 and C8. chemrxiv.org
These strategies permit the late-stage diversification of key pharmaceutical scaffolds, which is a significant advantage in medicinal chemistry. preprints.org The quinoline scaffold itself is a privileged structure found in many biologically active compounds, making libraries based on this core particularly relevant for drug discovery programs. tandfonline.comresearchgate.net The ability to generate a collection of related but structurally distinct molecules from a common precursor like this compound is a hallmark of an effective DOS strategy. researchgate.net
Integration into Novel Systems for Supramolecular Chemistry and Host-Guest Complexation
The field of supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. rsc.org The N-oxide group of this compound, with its polarized N⁺-O⁻ bond, is capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an interesting component for supramolecular assemblies.
A notable example is the formation of host-guest complexes between quinoline N-oxides and resorcinarene-based hosts. figshare.comjyu.finih.gov Single crystal X-ray crystallography and ¹H NMR spectroscopy have been used to study the endo-complexes formed between C-propyl-2-bromoresorcinarene and various aromatic N-oxides, including quinoline N-oxide. figshare.comjyu.fi These studies have revealed that the N-oxide guest is encapsulated within the cavity of the resorcinarene (B1253557) host.
The formation and stability of these complexes can be influenced by the solvent and the specific structure of the guest molecule. For instance, in solution, endo-complexes were observed in methanol-d₄, while in DMSO, the solvent itself acted as a competitive guest. figshare.comjyu.fi The flexibility of the host molecule, such as in C-hexyl-2-bromoresorcinarene, allows for conformational changes to accommodate different N-oxide guests. nih.gov The interaction is often driven by C-H···π interactions between the host and the guest. nih.gov
Conclusion and Future Research Directions
Summary of Key Advances in 1-Oxido-3-phenylquinolin-1-ium Chemistry
Research into this compound and its parent class, quinoline (B57606) N-oxides, has led to significant breakthroughs in synthetic organic chemistry. These compounds are no longer viewed simply as intermediates for deoxygenation to the parent quinoline but as versatile precursors for a wide range of functionalizations. researchgate.net
Key advancements include:
C-H Functionalization: The N-oxide group has been effectively utilized as a directing group to achieve regioselective C-H functionalization at various positions of the quinoline ring, which is otherwise challenging. researchgate.netmdpi.com This has enabled the introduction of alkyl, aryl, and alkenyl groups, significantly expanding the accessible chemical space of quinoline derivatives. researchgate.netrsc.org For instance, rhodium-catalyzed C8 olefination of quinoline N-oxides has been achieved using molecular oxygen as a clean oxidant. acs.org
Photochemistry: The photochemical behavior of quinoline N-oxides, including 3-phenylquinoline (B3031154) N-oxide, has been a subject of detailed investigation. scispace.com Irradiation can lead to a variety of products depending on the solvent and substituents. Notably, the photolysis of 3-phenylquinoline N-oxide in polar, protic solvents like ethanol (B145695) results in an almost quantitative rearrangement to 3-phenylcarbostyril. scispace.com In contrast, irradiation in aprotic solvents such as acetone (B3395972) yields 4-phenylbenz[d] rsc.orgsioc-journal.cnoxazepine as the major product. scispace.comoup.com This solvent-dependent product distribution highlights the complex mechanistic pathways involved, likely proceeding through an intermediate oxaziridine (B8769555). scispace.com
Cycloaddition Reactions: The 1,3-dipolar character of the N-oxide function allows quinoline N-oxides to participate in cycloaddition reactions. While the specific cycloaddition reactions of this compound are not extensively documented, studies on related 3-substituted quinoline N-oxides demonstrate their ability to react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions often lead to the formation of N-ylides as the main products. beilstein-journals.org
Synthesis of Novel Heterocycles: The reactivity of the quinoline N-oxide core has been harnessed to construct a variety of other heterocyclic systems. For example, they can serve as precursors for quinolin-2(1H)-ones through photocatalytic methods, offering a green alternative to classical approaches. rsc.orgresearchgate.net They have also been used in the synthesis of α-triazolylquinolines through metal-free deoxygenative C2-heteroarylation. beilstein-journals.org
The following table summarizes the solvent-dependent photochemical rearrangement of this compound (3-phenylquinoline N-oxide).
| Solvent | Major Product | Minor Product | Yield of Major Product | Reference |
| 96% Ethanol | 3-Phenylcarbostyril | - | 98% | scispace.com |
| Acetone | 4-Phenylbenz[d] rsc.orgsioc-journal.cnoxazepine | 3-Phenylcarbostyril | Not specified, but major | scispace.com |
Identification of Emerging Research Avenues and Unexplored Reactivity Modes
Despite the significant progress, the full synthetic potential of this compound and its derivatives remains to be unlocked. Several emerging research avenues and unexplored reactivity modes can be identified:
Distal C-H Functionalization: While C2 and C8 functionalizations are well-documented, the selective functionalization of other positions, particularly the more challenging distal sites, remains an active area of research. rsc.org Developing catalytic systems that can precisely target these positions would be a significant advancement.
Asymmetric Catalysis: The development of enantioselective transformations using quinoline N-oxides is a largely underexplored area. Chiral catalysts could be employed to control the stereochemistry of products in reactions such as cycloadditions or C-H functionalizations, leading to the synthesis of enantiopure quinoline derivatives with potential applications in medicinal chemistry.
Exploitation of the 1,3-Dipolar Character: The 1,3-dipolar nature of the N-oxide functionality could be further exploited in a wider range of cycloaddition reactions with various dipolarophiles. Investigating reactions with less conventional partners, such as allenes or isocyanates, could lead to the discovery of novel heterocyclic scaffolds.
Skeletal Editing: A recent fascinating development is the concept of "skeletal editing," where atoms within the heterocyclic ring are swapped. A nitrogen-to-carbon single atom swap has been reported for pyridine (B92270) and quinoline N-oxides, transforming them into benzene (B151609) and naphthalene (B1677914) derivatives, respectively. chinesechemsoc.org Exploring the scope and mechanism of such reactions for substituted quinoline N-oxides like this compound could open up unprecedented synthetic possibilities.
Potential for Development of Novel Synthetic Methodologies
The unique reactivity of this compound provides a fertile ground for the development of novel synthetic methodologies. Future efforts could focus on:
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that leverage the reactivity of the N-oxide to build molecular complexity in a single operation is a promising direction. For example, a C-H functionalization could be followed by an in-situ transformation of the N-oxide group to another functionality. A one-pot synthesis of α-triazolylquinolines from quinoline N-oxides has already demonstrated the feasibility of this approach. beilstein-journals.org
Catalyst Development: The design of new and more efficient catalysts for transformations involving quinoline N-oxides is crucial. This includes the development of catalysts that can operate under milder conditions, exhibit higher regioselectivity, and tolerate a broader range of functional groups. researchgate.net For instance, iridium catalysts have been shown to promote the amidation of quinoline N-oxides at the C-8 position. google.com
Flow Chemistry: The application of flow chemistry to reactions involving quinoline N-oxides could offer several advantages, including improved reaction control, enhanced safety, and easier scalability. The often-exothermic nature of N-oxide reactions can be better managed in continuous flow reactors.
Late-Stage Functionalization: The development of mild and selective methods for the functionalization of complex molecules containing the quinoline N-oxide motif is of great interest for medicinal chemistry and drug discovery. researchgate.net This would allow for the rapid generation of analogues of biologically active compounds.
Prospects for Integrating this compound Chemistry with Principles of Green Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes. The chemistry of this compound offers several opportunities for the development of more sustainable processes. rsc.org
Atom Economy: Developing reactions with high atom economy is a central tenet of green chemistry. Photocatalytic methods for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides are highly atom-economical as they are reagent-free. rsc.orgresearchgate.netresearchgate.net
Use of Greener Solvents and Catalysts: Future research should focus on replacing hazardous solvents and toxic catalysts with more environmentally benign alternatives. Visible-light-induced reactions using organic dyes as photocatalysts and aqueous solvent systems are a step in this direction. rsc.org The use of molecular oxygen as the terminal oxidant in catalytic cycles is another green approach. acs.org
Energy Efficiency: Photochemical reactions powered by visible light instead of high-energy UV radiation are more energy-efficient and often lead to fewer side products. rsc.orgresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times.
Renewable Feedstocks: While the synthesis of the quinoline core itself still often relies on petroleum-based starting materials, future research could explore pathways from renewable feedstocks. The functionalization of these bio-based quinolines via their N-oxides would then represent a fully green synthetic route.
The continued exploration of the rich chemistry of this compound and its analogues, guided by the principles of innovation and sustainability, promises to yield a wealth of new synthetic tools and valuable chemical entities.
Q & A
Q. How can researchers optimize the synthesis of 1-Oxido-3-phenylquinolin-1-ium to improve yield and purity?
Answer: Optimization involves systematic adjustments to reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while lowering reaction temperatures can reduce side reactions. Purification techniques like recrystallization or column chromatography (silica gel, gradient elution) are critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures timely termination to maximize yield .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm proton and carbon environments, with aromatic protons typically appearing in the 7–8.5 ppm range.
- X-ray Diffraction : Resolves crystal structure and confirms the presence of the N-oxide group (e.g., bond angles and torsion angles) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What safety protocols are essential when handling this compound in the lab?
Answer:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Store the compound in a desiccator away from light to prevent degradation.
- Follow waste disposal guidelines for quinoline derivatives, as they may exhibit toxicity .
Q. What chromatographic techniques are optimal for purifying this compound?
Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve high-resolution separation for analytical or preparative purposes .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For instance, predicting regioselectivity in electrophilic substitution reactions by analyzing charge distribution on the quinoline ring .
Q. What strategies resolve contradictions in experimental data regarding the compound’s physicochemical properties?
Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).
- Cross-Validation : Compare results from multiple techniques (e.g., melting point vs. DSC for thermal stability).
- Statistical Analysis : Apply chemometric tools (e.g., ANOVA) to identify outliers or systematic errors .
Q. What are the challenges in elucidating reaction mechanisms involving this compound?
Answer:
Q. How does the compound’s electronic structure influence its catalytic applications?
Answer: The N-oxide group enhances electron-withdrawing effects, stabilizing transition metals in coordination complexes. For example, in asymmetric catalysis, the planar quinoline ring facilitates π-π interactions with substrates, improving enantioselectivity. Substituents (e.g., electron-donating groups at the 3-phenyl position) modulate redox potentials .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Answer:
- Functional Group Modifications : Introduce halogens (e.g., Cl, F) at the phenyl ring to alter lipophilicity and bioavailability.
- Bioisosteric Replacement : Substitute the N-oxide with sulfone groups to retain polarity while improving metabolic stability.
- Quantitative SAR (QSAR) : Use multivariate regression to correlate substituent parameters (e.g., Hammett constants) with biological activity .
Q. What green chemistry approaches can be applied to the synthesis of this compound?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling : Immobilize transition metal catalysts on magnetic nanoparticles for reuse.
- Waste Reduction : Employ microwave-assisted synthesis to shorten reaction times and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
